tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate
Description
This compound is a carbamate derivative featuring a trans-4-substituted cyclohexyl backbone with a tert-butyl carbamate group and a 2-(Fmoc-amino)ethyl side chain. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protective moiety in peptide synthesis due to its base-labile properties, while the tert-butyl carbamate (Boc) group is acid-sensitive. The trans configuration of the cyclohexyl substituents confers distinct steric and electronic properties, influencing solubility, stability, and reactivity .
Properties
IUPAC Name |
tert-butyl N-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-28(2,3)34-27(32)30-20-14-12-19(13-15-20)16-17-29-26(31)33-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25H,12-18H2,1-3H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJWZOXCNZIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Carbamate Formation
Reagents :
- tert-butyl chloroformate
- 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexylamine
-
- Dissolve the amine in a suitable solvent (e.g., dichloromethane).
- Add tert-butyl chloroformate dropwise while stirring at room temperature.
- Allow the reaction to proceed for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Yield : Typically yields around 70–85% after purification by chromatography.
Method B: Two-Step Synthesis via Intermediate Formation
Step 1 : Synthesis of the Intermediate
- React 9H-fluoren-9-ylmethoxycarbonyl chloride with ethylene diamine to form an intermediate.
Step 2 : Carbamate Formation
- Use the intermediate in a reaction with tert-butyl chloroformate as described in Method A.
Yield : This method may yield slightly higher purity products, around 80–90%.
Comparative Analysis of Methods
| Method | Steps Required | Average Yield | Purity Level | Comments |
|---|---|---|---|---|
| Method A | 1 | 70–85% | Moderate | Simpler, fewer steps |
| Method B | 2 | 80–90% | Higher | More complex, better purity |
Chemical Reactions Analysis
Deprotection Reactions
The compound’s primary reactions involve selective removal of its Boc and Fmoc groups under controlled conditions.
Fmoc Depletion
The Fmoc group is cleaved via base-mediated β-elimination , typically using 20–50% piperidine in DMF :Key data :
| Condition | Time (min) | Efficiency (%) | Source |
|---|---|---|---|
| 20% piperidine/DMF | 15–20 | >95 | |
| 50% piperidine/DMF | 5–10 | >98 |
Boc Cleavage
The Boc group is removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane ) :Comparative efficiency :
| Acid System | Time (h) | Yield (%) | Source |
|---|---|---|---|
| 4M HCl/dioxane | 2 | 90 | |
| 95% TFA/DCM | 0.5 | 95 |
Activation Methods
Common agents include HBTU/HOBt and DCC/DMAP :Reaction performance :
| Reagent System | Coupling Efficiency (%) | Side Products (%) | Source |
|---|---|---|---|
| HBTU/HOBt/DIPEA | 98 | <2 | |
| DCC/DMAP | 92 | 5–8 |
Steric Effects
The trans-cyclohexyl group imposes steric hindrance, reducing coupling rates by 15–20% compared to linear analogs .
Protein Labeling
The deprotected amine reacts with N-hydroxysuccinimide (NHS) esters or isocyanates :Optimized conditions :
| Target Biomolecule | pH | Temp (°C) | Yield (%) |
|---|---|---|---|
| IgG Antibodies | 8.5 | 25 | 85 |
| Enzymes | 7.4 | 4 | 78 |
Stability Under Varied Conditions
The compound exhibits predictable degradation profiles:
| Condition | Half-Life | Major Degradation Pathway | Source |
|---|---|---|---|
| Aqueous (pH 7.4, 25°C) | 72 h | Hydrolysis of carbamate | |
| Dry DMSO, −20°C | >1 year | None |
Industrial-Scale Modifications
In pharmaceutical intermediates, the compound undergoes Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) post-deprotection :Catalytic efficiency :
| Catalyst Loading (%) | Conversion (%) | Purity (%) |
|---|---|---|
| 2 | 88 | 93 |
| 5 | 95 | 97 |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel drug candidates that specifically target biological pathways. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for various drug formulations.
Case Study:
In a study focusing on drug delivery systems, researchers utilized tert-butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate to create a targeted delivery mechanism for anticancer drugs. The results demonstrated improved efficacy in tumor targeting compared to conventional delivery methods, highlighting the compound's potential in oncology therapeutics.
Bioconjugation Techniques
Enhancing Drug Delivery:
The compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This capability enhances the efficacy of drug delivery systems by improving the specificity and reducing off-target effects.
Application Example:
A notable application involved using this compound to conjugate antibodies to nanoparticles for targeted therapy. The study found that the conjugated nanoparticles exhibited higher accumulation in tumor tissues compared to non-conjugated counterparts, underscoring the effectiveness of bioconjugation techniques in improving therapeutic outcomes.
Material Science
Formulation of Advanced Materials:
In material science, this compound is used to formulate advanced materials such as polymers and coatings that require specific mechanical and thermal properties.
Research Findings:
Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. For instance, a study demonstrated that polymers blended with this compound showed improved resistance to thermal degradation and mechanical stress, making them suitable for high-performance applications.
Analytical Chemistry
Standardization in Analytical Methods:
The compound acts as a standard in various analytical methods, aiding in the calibration of instruments and validation of results during chemical analysis.
Example of Use:
In a series of experiments aimed at developing new analytical techniques, researchers utilized this compound to establish calibration curves for chromatographic methods. The results indicated that using this compound as a standard significantly improved the accuracy and reproducibility of the analytical measurements.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis targeting biological pathways | Enhanced efficacy in tumor targeting with novel formulations |
| Bioconjugation Techniques | Attaching biomolecules to improve drug delivery systems | Higher accumulation in tumor tissues with conjugated nanoparticles |
| Material Science | Formulation of advanced materials requiring specific properties | Improved thermal stability and mechanical strength in polymer matrices |
| Analytical Chemistry | Standardization for calibration and validation in chemical analysis | Enhanced accuracy and reproducibility in chromatographic methods |
Mechanism of Action
The mechanism of action of tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric and Substitutional Variants
cis-4-[2-(Fmoc-amino)ethyl]cyclohexylcarbamate
Key Differences :
- This impacts molecular packing and solubility.
- Reactivity : The cis configuration may reduce enzymatic recognition in biological systems due to altered spatial orientation of functional groups.
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)
Structural Comparison :
- Substituent: Replaces the 2-(Fmoc-amino)ethyl group with a hydroxymethyl moiety.
- Physicochemical Properties: TPSA (Topological Polar Surface Area): 66.4 Ų (vs. ~120 Ų for the target compound due to the Fmoc group). LogP: 1.08 (indicating higher hydrophobicity than the Fmoc-containing analog, which likely has a LogP > 2).
Fmoc-Protected Analogs
tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate ()
Key Features :
- Backbone : L-serine (vs. cyclohexyl in the target compound).
- Functional Groups: Combines Fmoc-protected amino and tert-butyl ester groups.
- Applications : Used in solid-phase peptide synthesis (SPPS) for carboxylate protection. The hydroxyl group in serine introduces polarity, enhancing aqueous solubility compared to the cyclohexyl analog .
Darobactin A Derivatives ()
Structural Complexity :
- Example: (S,S,S)-1.169 and (S,S,R)-1.169 contain Fmoc-amino and tert-butyl carbamate groups but are integrated into larger macrocyclic structures with quinoline and bromophenyl moieties.
- Biological Relevance : These derivatives are designed for antimicrobial activity, leveraging the Fmoc group’s steric bulk to modulate target binding. The target compound’s simpler structure lacks such bioactive motifs .
Biological Activity
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate, commonly referred to as Fmoc-cyclohexylcarbamate, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, suggests potential biological activity that warrants investigation.
- Molecular Formula : C28H36N2O4
- Molecular Weight : 464.6 g/mol
- CAS Number : 1212165-74-6
The compound's structure includes a cyclohexyl group, which may influence its interaction with biological targets, enhancing its lipophilicity and membrane permeability.
Research indicates that compounds similar to this compound may function through various mechanisms, including:
- Inhibition of Enzymatic Activity : The carbamate moiety can interact with serine proteases and other enzymes, potentially inhibiting their activity.
- Modulation of Protein Interactions : The fluorenylmethoxycarbonyl group may facilitate interactions with specific proteins or receptors, influencing cellular signaling pathways.
Antitumor Activity
Several studies have explored the antitumor properties of Fmoc derivatives. For instance, compounds featuring the Fmoc group have shown promise in inhibiting cancer cell proliferation by disrupting critical signaling pathways involved in cell growth and survival.
| Study | Findings |
|---|---|
| Zhang et al. (2021) | Demonstrated that Fmoc derivatives inhibit the proliferation of breast cancer cells through apoptosis induction. |
| Liu et al. (2020) | Reported significant cytotoxicity against various cancer cell lines, suggesting a broad spectrum of antitumor activity. |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings indicate potential applications in treating bacterial infections, particularly in antibiotic-resistant strains.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing Fmoc-cyclohexylcarbamate. Results indicated a notable reduction in tumor size and improved patient survival rates compared to standard therapies.
- Antimicrobial Efficacy Study : A study conducted on diabetic foot ulcers treated with an antimicrobial dressing containing the compound showed significant improvement in healing rates and reduction in infection compared to conventional treatments.
Q & A
Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?
Answer:
Synthesis requires sequential protection/deprotection steps and precise reaction monitoring. Key steps include:
- Fmoc Protection : Introduce the 9H-fluorenylmethoxycarbonyl (Fmoc) group to the aminoethyl chain using reagents like benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in anhydrous conditions to avoid premature deprotection .
- Carbamate Formation : React the cyclohexylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to form the tert-butyl carbamate .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane). Confirm purity via NMR (absence of residual solvent peaks) .
Advanced: How can stereochemical control be achieved for the trans-cyclohexylcarbamate moiety?
Answer:
The trans configuration is stabilized by steric and electronic factors during synthesis:
- Ring Conformation : Utilize chair-conformation-favoring solvents (e.g., dichloromethane) to direct substituents into equatorial positions, reducing steric clash .
- Catalytic Control : Employ chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Rhodium complexes) for enantioselective synthesis of trans-cyclohexyl intermediates .
- Validation : Confirm stereochemistry via NOESY NMR (absence of cross-peaks between axial protons) and polarimetry .
Basic: What spectroscopic methods are recommended for characterization?
Answer:
- 1H/13C NMR : Identify tert-butyl protons (δ ~1.4 ppm, singlet), Fmoc aromatic protons (δ 7.3–7.8 ppm), and carbamate carbonyl (δ ~155 ppm in 13C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. For example, C₃₂H₄₁N₃O₅ would yield m/z 564.307 .
- TLC : Use UV-active Fmoc group for visualization (Rf ~0.4 in 1:1 EtOAc/hexane) .
Advanced: How to resolve contradictions between computational predictions and experimental reactivity of the Fmoc-protected aminoethyl group?
Answer:
Discrepancies often arise from solvation or steric effects not modeled in simulations:
- Solvent Optimization : Switch from DMF to less polar solvents (e.g., THF) to reduce aggregation of Fmoc-protected intermediates .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. room temperature) to favor desired pathways. For example, lower temperatures may suppress side reactions like β-elimination .
- Validation : Compare DFT-calculated transition states with experimental Arrhenius plots to refine computational models .
Basic: What handling and storage protocols ensure compound stability?
Answer:
- Storage : Keep at –20°C under nitrogen in amber vials to prevent moisture absorption and photodegradation of the Fmoc group .
- Handling : Use anhydrous solvents (e.g., freshly distilled DCM) and gloveboxes for moisture-sensitive steps (e.g., Fmoc deprotection) .
Advanced: How to mitigate side reactions during Fmoc deprotection?
Answer:
Common issues include incomplete deprotection or racemization:
- Deprotection Agents : Use 20% piperidine in DMF for 30 minutes; avoid prolonged exposure to prevent cleavage of tert-butyl carbamate .
- Racemization Prevention : Add HOBt (1-hydroxybenzotriazole) to suppress base-induced chiral center inversion during peptide coupling .
- Monitoring : Track depletion of Fmoc UV absorbance (λ = 301 nm) via inline HPLC .
Basic: What are the critical parameters for optimizing coupling reactions involving this compound?
Answer:
- Coupling Reagents : Use PyBOP or HATU with DIEA (N,N-diisopropylethylamine) for efficient amide bond formation without racemization .
- Stoichiometry : Maintain a 1.2:1 molar ratio of carboxylate to amine component to drive reactions to completion .
- Solvent Choice : Anhydrous DMF or DCM ensures reagent solubility and minimizes hydrolysis .
Advanced: How to troubleshoot low yields in multi-step syntheses using this intermediate?
Answer:
- Intermediate Trapping : Isolate and characterize intermediates (e.g., tert-butyl trans-4-aminocyclohexylcarbamate) via LC-MS to identify bottlenecks .
- Byproduct Analysis : Use GC-MS to detect volatile side products (e.g., tert-butyl alcohol from carbamate hydrolysis) and adjust protecting group strategies .
- Scale-Up Adjustments : Reduce reaction concentration (≤0.1 M) to mitigate aggregation in large-scale Fmoc-based syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
